(2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl ring, a methoxy group, and a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone typically involves a multi-step process. One common route includes the following steps:
Formation of the Fluoro-Methoxy Phenyl Intermediate:
Synthesis of the Pyrrolidinyl Methanone Moiety: The pyrrolidinyl methanone is synthesized separately, often starting from a suitable pyrrolidine derivative.
Coupling Reaction: The final step involves coupling the fluoro-methoxy phenyl intermediate with the pyrrolidinyl methanone under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidinyl moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidinyl methanone moiety can interact with enzymes or receptors through covalent or non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone: can be compared with other fluoro-substituted phenyl compounds and pyrrolidinyl methanone derivatives.
(2-Chloro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone: Similar structure but with a chloro group instead of a fluoro group.
(2-Fluoro-3-methoxyphenyl)-(3-hydroxy-3-ethylpyrrolidin-1-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring, along with the hydroxyl and methyl groups on the pyrrolidine ring, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-fluoro-3-methoxyphenyl)-(3-hydroxy-3-methylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-13(17)6-7-15(8-13)12(16)9-4-3-5-10(18-2)11(9)14/h3-5,17H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMZSBUSGIOASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=C(C(=CC=C2)OC)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.